

Cell-Based Assays for Screening GI 181771 Activity

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Compound of Interest

Compound Name: GI 181771

Cat. No.: B607635

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

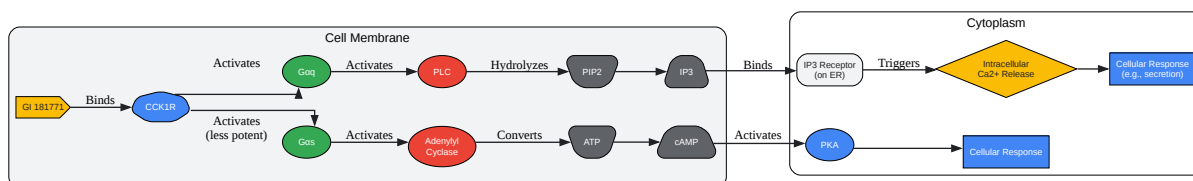
GI 181771 is a potent and selective agonist for the Cholecystokinin 1 Receptor (CCK1R), a G protein-coupled receptor (GPCR) primarily expressed in the gastrointestinal (GI) tract and central nervous system. CCK1R plays a crucial role in regulating various physiological processes, including satiety, pancreatic secretion, and gallbladder contraction. As a CCK1R agonist, **GI 181771** has been investigated for its therapeutic potential, particularly in the context of obesity and other metabolic disorders.

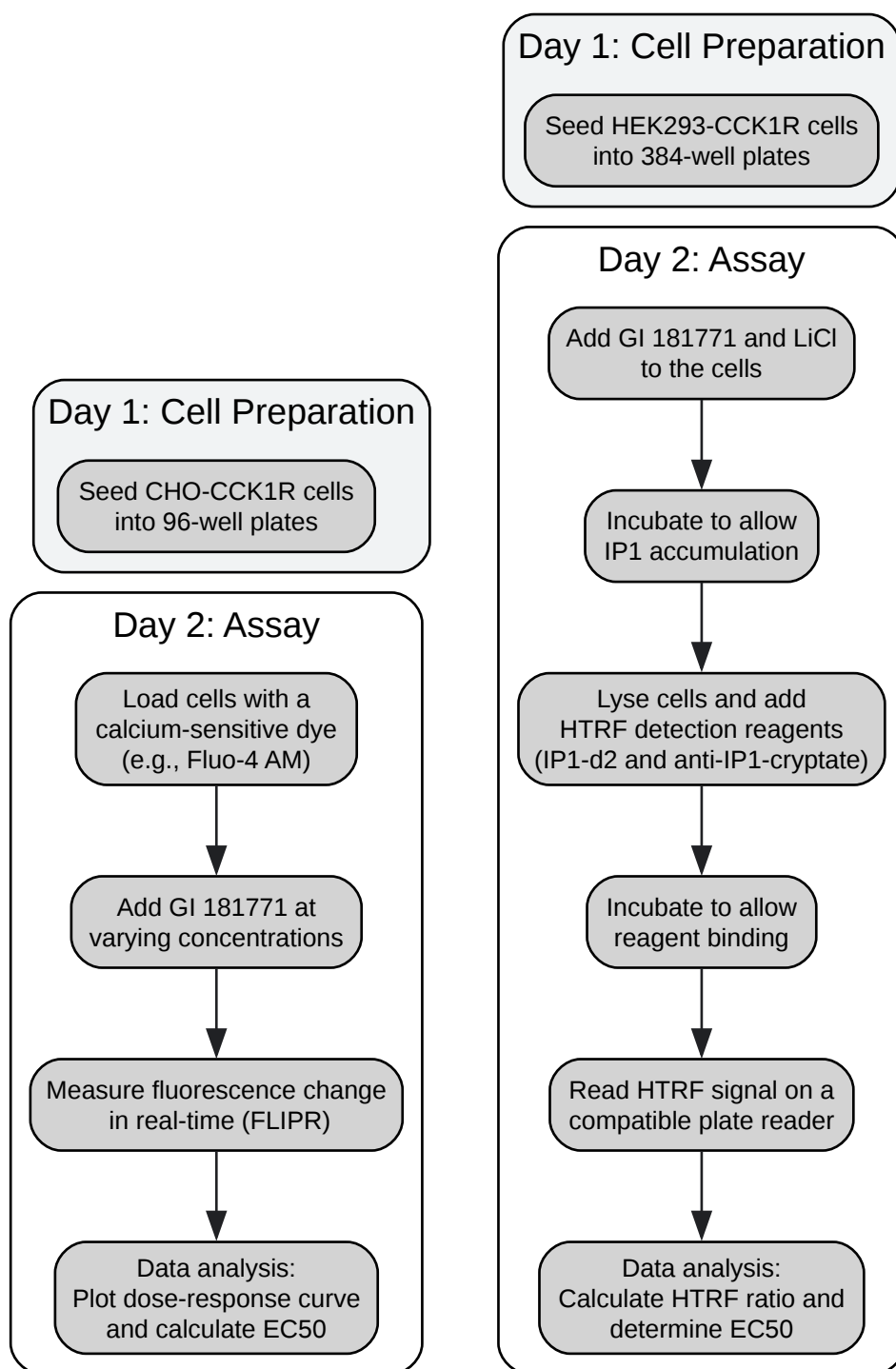
This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize the activity of **GI 181771** and other CCK1R agonists. The primary assays described are a Calcium Mobilization Assay and an IP-One HTRF Assay, which are well-suited for high-throughput screening (HTS) and lead optimization. A secondary assay, the cAMP accumulation assay, is also discussed for profiling pathway selectivity.

Signaling Pathway of CCK1R

The CCK1 receptor primarily couples to the Gαq subunit of the heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol

(DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca^{2+}) into the cytoplasm. This increase in intracellular calcium is a hallmark of CCK1R activation and can be readily measured to quantify agonist activity. The CCK1R can also couple to $\text{G}\alpha\text{s}$, albeit with lower potency, which activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).





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